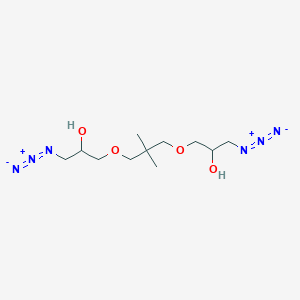

1,1'-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1'-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMPAAZ, and it is a member of the azido-alcohol family. DMPAAZ is a versatile compound that can be used in many different applications, including as a crosslinker, initiator, and stabilizer.

Aplicaciones Científicas De Investigación

In vitro Molecular Mechanisms of Bisphenol A Action

Bisphenol A (BPA) is a chemical used primarily in the manufacture of polycarbonate plastic and epoxy resins. Studies have focused on the mechanistic basis of BPA action in various experimental models, addressing uncertainties surrounding BPA's mechanisms of action, tissue-specific impacts, and critical windows of susceptibility. The review details the spectrum of BPA's mechanisms across different tissues and developmental stages (Wetherill et al., 2007).

Bisphenol A in the Aquatic Environment

Bisphenol A's endocrine-disruptive effects on aquatic organisms have been documented, highlighting the importance of understanding BPA contamination routes, degradation in aquatic environments, and its effects on aquatic life. This comprehensive review serves as a foundation for assessing the environmental fate and biological impacts of compounds like BPA (Kang, Aasi, & Katayama, 2007).

Synthesis of Chemical Derivatives

A study details the synthesis of a ureic derivative, highlighting methodologies that could be applicable to synthesizing and understanding the properties and potential applications of complex organics, including those with azido and propanol components (Mancuso et al., 2018).

Polyimides Derived from Specific Diamines

Research into the synthesis of polyimides using diamines, including the exploration of their solubility, thermal stability, and mechanical properties, provides insight into the potential polymer applications of structurally complex compounds (Tjugito & Feld, 1989).

Bioremediation of Bisphenol A

A study on the bioremediation capabilities of laccase from Fusarium incarnatum in the degradation of BPA indicates the potential for enzymatic strategies in addressing environmental contamination by similar complex organic compounds (Chhaya & Gupte, 2013).

Propiedades

IUPAC Name |

1-azido-3-[3-(3-azido-2-hydroxypropoxy)-2,2-dimethylpropoxy]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N6O4/c1-11(2,7-20-5-9(18)3-14-16-12)8-21-6-10(19)4-15-17-13/h9-10,18-19H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPSZIFDCZGUCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COCC(CN=[N+]=[N-])O)COCC(CN=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Difluoromethyl)-1-azaspiro[3.3]heptane](/img/structure/B2416075.png)

![Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2416077.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2416078.png)

![3'-(4-chlorophenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2416087.png)

![7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2416088.png)

![6-[(2-Ethylanilino)methyl]pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B2416089.png)

![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B2416098.png)